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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-nitrobenzoic acid
CAS No.: 61340-15-6
Cat. No.: B1280427
Get Quote
. J

Executive Summary & Compound Profile

5-(benzyloxy)-2-nitrobenzoic acid is a critical aromatic building block, often utilized in the
synthesis of pharmaceutical intermediates (e.g., via reduction to anthranilic acid derivatives) or
as a scaffold for enzyme inhibitors. Its characterization relies on distinguishing the interplay
between the electron-withdrawing nitro/carboxyl groups and the electron-donating benzyloxy
substituent.
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Attribute Specification

IUPAC Name 5-(benzyloxy)-2-nitrobenzoic acid

CAS Number 61340-15-6

Formula C14H11NOs

Molecular Weight 273.24 g/mol

Appearance Pale yellow to tan solid (Nitro chromophore)

Soluble in DMSO, DMF, Methanol; Sparingly

Solubilit
y soluble in water/CHCIs

Analytical Workflow

The following workflow ensures a self-validating characterization process. The sequence is
designed to preserve sample integrity, moving from non-destructive to destructive techniques.

Raw Sample
(Solid)
Non-destjuctive

FT-IR Solubilization (DMSO-d6) 1H & 13C NMR Dilution Mass Spectrometry Confirmation N
(Functional Groups) g (Structural Connectivity) (MW & Fragmentation) aicaiediicye

Click to download full resolution via product page
Figure 1: Sequential analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the substituents. Due to the limited
solubility of nitrobenzoic acids in chloroform, DMSO-ds is the recommended solvent.

Sample Preparation
e Solvent: DMSO-ds (99.8% D).
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e Concentration: 10-15 mg in 0.6 mL.

e Temperature: 298 K.

'H NMR Analysis (400 MHz, DMSO-de)

The aromatic region is defined by an ABX system on the central benzoate ring and a multiplet
for the benzyl group.

" . o Assignment
Position Shift (5, ppm) Multiplicity J (Hz) Logi
ogic

Acidic proton
COOH 13.5-14.0 Broad s -
(exchangeable).

Deshielded:
H-3 8.00-8.10 d ~9.0 Ortho to -NOz2
(strong EWG).

Shielded/Deshiel
ded mix: Ortho to
-COOH (EWG),

H-6 7.20-7.30 d ~2.8 but ortho to -OBn
(EDG). Small
meta coupling to
H-4.

Shielded: Ortho
to -OBn (EDG).

H-4 7.10-7.20 dd 9.0, 2.8 Coupled ortho to
H-3 and meta to
H-6.

Benzyl aromatic
Ph-H 7.35-7.50 m -
protons (5H).

Benzylic
CH:2 5.25-5.30 s - methylene.
Sharp singlet.
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Critical Interpretation:

e The H-3 Doublet: This proton appears furthest downfield (~8.0 ppm) due to the strong
paramagnetic deshielding cone of the adjacent nitro group. This confirms the ortho
relationship between the nitro group and H-3.

e Coupling Constants: The large coupling (

Hz) between H-3 and H-4 confirms they are adjacent. The small coupling (

Hz) between H-4 and H-6 confirms the meta relationship, validating the 1,2,5-substitution
pattern.

13C NMR Analysis (100 MHz, DMSO-ds)

Key diagnostic carbons:

e Carbonyl (C=0): ~165-167 ppm.[1]

e C-NO2z (C-2): ~140-145 ppm (often weak/broad due to relaxation).
e C-O (C-5): ~160-163 ppm (Deshielded by oxygen).

e Benzylic CH2: ~70 ppm.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the three distinct functional groups: the
carboxylic acid, the nitro group, and the ether linkage.

Method: ATR (Attenuated Total Reflectance) on solid powder.
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Functional Group Wavenumber (cm~1)  Mode Notes

Broad, hydrogen-

O-H (Acid) 2800-3200 Stretching
bonded envelope.
Strong intensity.
C=0 (Acid) 1690-1710 Stretching Lower shift if H-
bonded.
Diagnostic for
NOz2 (Ar) ~1530 (Asym) Stretching aromatic nitro
compounds.
] Paired with the 1530
NO:2 (Ar) ~1350 (Sym) Stretching
band.
] Aryl-alkyl ether
C-O-C (Ether) 1230-1260 Stretching
stretch.
Aromatic Ring 1450-1600 C=C Stretch Multiple sharp bands.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the stability of the benzyloxy moiety.

lonization Mode

o ESI Negative (ESI-): Preferred for carboxylic acids. Expect [M-H]~ at m/z 272.

o ESI Positive (ESI+): Possible with ammonium buffers. Expect [M+H]* at m/z 274 or [M+Na]*
at m/z 296.

Fragmentation Pathways (MS/MS)

Fragmentation typically involves the loss of the labile benzyl group or the nitro group.
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Figure 2: Predicted ESI(-) fragmentation pathway.
e m/z 272 — 228: Loss of

is characteristic of benzoic acids.

e m/z 272 — 181: Cleavage of the benzyl group (

, mass 91) leaving the nitrophenol core.

Purity & Storage (Quality Control)

o HPLC Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid) gradient. The nitro
group provides strong UV absorption at 254 nm and 280 nm.

» Impurity Profile: Watch for 5-hydroxy-2-nitrobenzoic acid (de-benzylation product) which will
elute earlier (more polar) than the target compound.

o Storage: Store at 2—8°C, protected from light (nitro compounds can be photosensitive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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